2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a triazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or form hydrogen bonds with amino acid residues, while the pyrrolopyrrole moiety and trifluoromethyl group can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure
Uniqueness
2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of a triazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H19F3N6O |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2-phenyltriazol-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-7-19(25-8-16)28-10-14-12-29(13-15(14)11-28)20(31)18-9-26-30(27-18)17-4-2-1-3-5-17/h1-9,14-15H,10-13H2 |
InChI Key |
LFRCMGFPMJINTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.